![molecular formula C7H5N3O B1391333 [1,2,4]Triazolo[1,5-a]piridina-6-carbaldehído CAS No. 614750-81-1](/img/structure/B1391333.png)

[1,2,4]Triazolo[1,5-a]piridina-6-carbaldehído

Descripción general

Descripción

“[1,2,4]Triazolo[1,5-a]pyridine-6-carbaldehyde” is a compound that belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines . This class of compounds has been found to be remarkably versatile in drug design due to its relatively simple structure . They have been proposed as possible surrogates of the purine ring and have been described as potentially viable bio-isosteres of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyridine derivatives has been reported in various studies . The Dimroth rearrangement of [1,2,4]triazolo[3,4-a]pyridine is an effective method for producing [1,2,4]triazolo[1,5-a]pyridine with acceptor substituents in the pyridine ring .Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[1,5-a]pyridine derivatives is similar to that of purines, which has led to studies investigating these derivatives as possible isosteric replacements for purines .Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[1,5-a]pyridine derivatives are diverse and have been explored in various studies . For instance, one study reported that a compound with a [1,2,4]triazolo[1,5-a]pyridine scaffold significantly arrested cell cycle at the G2/M phase, induced apoptosis in a dose-dependent manner, and disrupted microtubule networks .Aplicaciones Científicas De Investigación

Aplicaciones Antidepresivas

El descubrimiento de la trazodona, un derivado de la [1,2,4]-triazolopiridina, como un inhibidor selectivo de la recaptación de serotonina para el tratamiento de la depresión ha estimulado el interés en las triazolopiridinas . Es posible que “[1,2,4]Triazolo[1,5-a]piridina-6-carbaldehído” pueda explorarse para aplicaciones similares en trastornos neuropsiquiátricos.

Objetivos Terapéuticos en Trastornos Metabólicos

Las isoformas de las proteínas de unión a ácidos grasos (FABP), como FABP4 y FABP5, son objetivos terapéuticos potenciales para trastornos como dislipidemia, enfermedad coronaria y diabetes . Las triazolopiridinas han sido reconocidas por su potencial para dirigirse a estas proteínas.

Agentes Anticancerígenos

Los derivados de la triazolopiridina se han utilizado ampliamente para diseñar agentes anticancerígenos que actúan sobre diferentes objetivos, como la tubulina y CDK2 . El compuesto específico podría investigarse por su eficacia como agente anticancerígeno.

Química Agrícola

Esta clase de compuestos ha mostrado diversas estructuras importantes en la agricultura y la química medicinal , lo que sugiere posibles aplicaciones para mejorar la productividad agrícola o proteger los cultivos de plagas y enfermedades.

Actividad Antimicrobiana

Las triazolopiridinas han sido reconocidas por sus propiedades antibacterianas y antifúngicas , lo que indica que “this compound” podría investigarse más a fondo para su uso en la lucha contra infecciones microbianas.

Propiedades Antivirales y Antiparasitarias

El andamiaje de las triazolopiridinas está presente en estructuras con actividades antivirales y antiparasitarias , lo que podría hacerlas valiosas en el desarrollo de tratamientos contra infecciones virales e infestaciones parasitarias.

Metodologías de Síntesis Química

Los desarrollos recientes incluyen métodos mecanoquímicos para obtener triazolopiridinas a través de reacciones de cicloadición [3 + 2] , lo que podría ser relevante para la síntesis de “this compound”.

Estrategia de Hibridación Molecular

La estrategia de hibridación molecular se ha empleado para diseñar y sintetizar derivados de la triazolopiridina con actividades farmacológicas mejoradas . Este enfoque podría aplicarse a “this compound” para desarrollar nuevos agentes terapéuticos.

Safety and Hazards

Direcciones Futuras

The future directions for research on [1,2,4]triazolo[1,5-a]pyridine derivatives are promising. These compounds have potential applications in medicinal chemistry, particularly in the development of new treatments for cancer and other diseases . Further studies are needed to fully understand their mechanisms of action and to optimize their physical and chemical properties for therapeutic use.

Mecanismo De Acción

Target of Action

Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.

Mode of Action

It’s likely that it interacts with its targets through a similar mechanism as other 1,2,4-triazolo[1,5-a]pyridine derivatives, which typically involve binding to the active site of the target protein and modulating its activity .

Biochemical Pathways

Given its structural similarity to 1,2,4-triazolo[1,5-a]pyridine, it may impact pathways related to immune response, oxygen sensing, and signal transduction

Result of Action

Similar compounds have been found to exhibit antiproliferative activities against various cancer cell lines . They can inhibit the growth and colony formation of cancer cells, induce cell apoptosis and cell cycle arrest, and regulate cell cycle-related and apoptosis-related proteins .

Análisis Bioquímico

Biochemical Properties

[1,2,4]Triazolo[1,5-a]pyridine-6-carbaldehyde plays a crucial role in biochemical reactions, particularly as an inhibitor of enzymes such as JAK1, JAK2, and PHD-1 . These interactions are essential for its biological activity, as the compound binds to the active sites of these enzymes, inhibiting their function. This inhibition can lead to various downstream effects, including the modulation of signaling pathways and gene expression .

Cellular Effects

The effects of [1,2,4]Triazolo[1,5-a]pyridine-6-carbaldehyde on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This modulation can result in cell cycle arrest, apoptosis, and changes in gene expression, highlighting the compound’s potential as an anticancer agent .

Molecular Mechanism

At the molecular level, [1,2,4]Triazolo[1,5-a]pyridine-6-carbaldehyde exerts its effects through binding interactions with specific biomolecules. It acts as an inhibitor of enzymes such as JAK1, JAK2, and PHD-1, binding to their active sites and preventing their normal function . This inhibition can lead to changes in gene expression and cellular metabolism, contributing to its therapeutic potential .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [1,2,4]Triazolo[1,5-a]pyridine-6-carbaldehyde can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, allowing for sustained biological activity over extended periods .

Dosage Effects in Animal Models

The effects of [1,2,4]Triazolo[1,5-a]pyridine-6-carbaldehyde vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as enzyme inhibition and modulation of signaling pathways . At higher doses, toxic or adverse effects may occur, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

[1,2,4]Triazolo[1,5-a]pyridine-6-carbaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its biological activity . These interactions can affect metabolic flux and metabolite levels, contributing to the compound’s overall pharmacological profile .

Transport and Distribution

The transport and distribution of [1,2,4]Triazolo[1,5-a]pyridine-6-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of [1,2,4]Triazolo[1,5-a]pyridine-6-carbaldehyde is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms are essential for its role in modulating cellular processes and exerting its therapeutic effects .

Propiedades

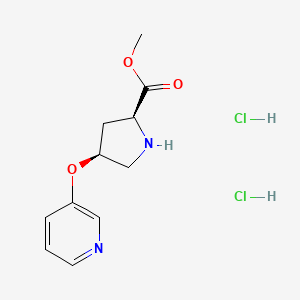

IUPAC Name |

[1,2,4]triazolo[1,5-a]pyridine-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O/c11-4-6-1-2-7-8-5-9-10(7)3-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYLGZKAGHAOGFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=NN2C=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20665453 | |

| Record name | [1,2,4]Triazolo[1,5-a]pyridine-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20665453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

614750-81-1 | |

| Record name | [1,2,4]Triazolo[1,5-a]pyridine-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20665453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(4-Fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1391250.png)

![N-(5-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide](/img/structure/B1391265.png)

![N-(3-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide](/img/structure/B1391270.png)